Product packaging for Benzo[C]isothiazol-4-amine(Cat. No.:CAS No. 56910-92-0)

Benzo[C]isothiazol-4-amine

Cat. No.: B1373442
CAS No.: 56910-92-0
M. Wt: 150.2 g/mol
InChI Key: KPKXNBZDJVHECD-UHFFFAOYSA-N
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Description

Benzo[C]isothiazol-4-amine is a nitrogen- and sulfur-containing heterocyclic compound of significant interest in medicinal and organic chemistry research. Compounds based on the benzisothiazole scaffold are known to exhibit a broad spectrum of biological activities, as evidenced by studies on related structures. For instance, benzothiazole derivatives have demonstrated potent anti-tumor and anti-inflammatory properties in preclinical research, with mechanisms that can include promoting apoptosis, arresting the cell cycle, and inhibiting key signaling pathways such as AKT and ERK . Furthermore, the benzisothiazole core is a privileged structure in neuropharmacology; it is a key component in established antipsychotic drugs like ziprasidone, which acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . The specific isomeric form, 1,2-benzisothiazole (to which this compound belongs), is a fundamental structure in industrial and pharmaceutical chemistry, with its most widely recognized derivative being saccharin . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules, exploration of structure-activity relationships, and development of novel compounds with potential pharmacological applications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B1373442 Benzo[C]isothiazol-4-amine CAS No. 56910-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKXNBZDJVHECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698137
Record name 2,1-Benzothiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56910-92-0
Record name 2,1-Benzothiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving the Benzoisothiazole Scaffold

Elucidation of Reaction Pathways and Identification of Intermediates (e.g., Disulfide Intermediates)

The formation of the benzoisothiazole ring system often proceeds through intramolecular cyclization of ortho-substituted benzene (B151609) precursors. A key and frequently proposed reaction pathway involves the formation and subsequent transformation of disulfide intermediates. This pathway is particularly relevant in oxidative cyclization strategies.

The general mechanism commences with an ortho-substituted aminothiophenol or a related derivative. Under oxidative conditions, the thiol group (-SH) of one molecule reacts with another, leading to the formation of a disulfide bond (S-S) and generating a dimeric disulfide intermediate. This intermediate is a crucial juncture in the reaction pathway.

Subsequent C-S or N-S bond formation through intramolecular cyclization leads to the heterocyclic ring. For instance, in visible-light-mediated synthesis of benzothiazoles, an in-situ generated disulfide can act as a photosensitizer, absorbing light and promoting the generation of key oxidants like singlet oxygen and superoxide anions, which facilitate the final dehydrogenation step to form the aromatic benzothiazole (B30560) ring.

In the context of benzo[c]isothiazole (B8754907) synthesis, oxidative cyclization of 2-mercaptobenzamide derivatives is a noted strategy smolecule.com. This process can be initiated electrochemically, where the oxidation of 2-mercaptobenzamide at an anode generates a thiyl radical intermediate. This intermediate then undergoes intermolecular coupling and deprotonation to yield the corresponding disulfide intermediate. The disulfide is then proposed to undergo intramolecular cyclization to form the benzo[d]isothiazol-3(2H)-one. A similar pathway involving an appropriately substituted precursor could plausibly lead to the benzo[c]isothiazole scaffold.

Plausible Reaction Pathway Involving a Disulfide Intermediate:

Oxidation of Thiol: Two molecules of an ortho-substituted mercapto-aniline derivative are oxidized to form a symmetrical disulfide.

Intramolecular Cyclization: The disulfide intermediate undergoes ring closure. This step is often the rate-determining step and is influenced by the nature of the substituents and the reaction conditions.

Aromatization: The cyclized intermediate may undergo a final oxidation or rearrangement step to yield the stable, aromatic benzoisothiazole ring system.

Role of Catalysts and Reagents in Directed Synthesis

The directed synthesis of benzoisothiazoles relies heavily on the strategic use of catalysts and reagents to control reaction efficiency, selectivity, and conditions. A wide array of catalytic systems, from transition metals to metal-free approaches, have been developed, primarily for the more common benzothiazole and benzo[d]isothiazole isomers. These systems provide a valuable framework for developing synthetic routes toward the benzo[c]isothiazole scaffold.

Transition-Metal Catalysis: Copper catalysts are particularly prominent in the synthesis of benzoisothiazoles. Copper(I) and Copper(II) salts such as CuI, CuCl, and CuSO4 have been shown to effectively catalyze the annulation of substrates like 2-bromo-N-arylbenzimidamides with elemental sulfur to form benzo[d]isothiazoles arkat-usa.org. Copper-catalyzed oxidative cyclization using molecular oxygen is considered an environmentally benign and highly efficient method for synthesizing derivatives like benzo[c]isothiazol-3-amine from 2-mercaptobenzamide precursors smolecule.com. Palladium catalysts are also employed, often in cross-coupling reactions to form C-S or C-N bonds necessary for the cyclization process nih.gov.

Metal-Free Catalysis and Reagents: Increasingly, synthetic methods are moving towards metal-free conditions to enhance the sustainability of the process.

Oxidative Reagents: A simple mixture of hydrogen peroxide (H2O2) and hydrochloric acid (HCl) can serve as an effective catalyst system for the condensation of 2-aminothiophenol and aldehydes nih.gov.

Visible-Light Photoredox Catalysis: This green chemistry approach utilizes visible light to promote the reaction, often in the presence of a photosensitizer. It can drive C-H functionalization and C-S bond formation under ambient temperature and an air atmosphere nih.govorganic-chemistry.org.

Brønsted and Lewis Acids: Simple catalysts like ammonium (B1175870) chloride (NH4Cl) can activate substrates, for example, by activating a benzaldehyde through hydrogen bonding, which promotes the nucleophilic attack by the amino group of 2-aminobenzenethiol nih.gov.

Elemental Sulfur: Used as a sulfur source and a traceless oxidizing agent, elemental sulfur can be used in catalyst-free, solvent-free reactions to construct the benzazole ring organic-chemistry.org.

The table below summarizes various catalytic systems and reagents used in the synthesis of the broader benzoisothiazole and benzothiazole scaffolds.

Catalyst/ReagentSubstratesReaction TypeKey AdvantagesReference
Copper Salts (CuI, CuCl)2-halobenzamides, Sulfur powderCascade C–S/N–S bond formationHigh efficiency, good functional group tolerance smolecule.comarkat-usa.org
H₂O₂/HCl2-aminothiophenol, AldehydesOxidative condensationMild conditions (room temp.), excellent yields nih.gov
Visible Light / Photosensitizer2-aminothiophenols, AldehydesPhotoredox catalysisGreen, energy-efficient, metal-free options nih.govorganic-chemistry.org
NH₄Cl2-aminothiophenol, BenzaldehydeAcid-catalyzed condensationRecyclable catalyst, short reaction time nih.gov
Elemental Sulfur (S₈)o-iodoanilines, N-tosylhydrazones[3+1+1] cyclizationReadily available, traceless oxidant organic-chemistry.org
(n-Bu)₄NBr2-mercaptobenzamidesElectrochemical oxidationAvoids chemical oxidants, generates H₂ byproduct

Reaction Kinetics and Selectivity Studies in Benzoisothiazole Formation

The kinetics and selectivity of benzoisothiazole formation are critical for maximizing the yield of the desired isomer and minimizing byproducts. These factors are governed by a combination of substrate electronics, steric effects, and reaction conditions.

Reaction Kinetics: The rate of benzoisothiazole formation is highly dependent on the chosen synthetic route.

Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier for ring closure arkat-usa.org. However, methods utilizing microwave irradiation can significantly shorten reaction times from hours to minutes nih.gov.

Catalyst Loading: In catalyzed reactions, the concentration of the catalyst can directly influence the reaction rate. For copper-catalyzed systems, the reaction yield often diminishes drastically in the absence of the catalyst arkat-usa.org.

pH: The pH of the reaction medium can have a profound effect. For instance, in the degradation of benzothiazole by ozonization, the reaction is significantly faster at a pH above 4, with the free radical mechanism accounting for the majority of the removal rate nih.gov. This suggests that pH control is crucial in aqueous synthetic preparations as well. The rate constants for direct and indirect reactions with ozone were estimated to be kD = 2.3 mol L⁻¹ s⁻¹ and kI = 6 x 10⁹ mol L⁻¹ s⁻¹, respectively nih.gov.

Selectivity: Achieving high selectivity—both regioselectivity (e.g., forming the benzo[c] isomer over the [d] isomer) and chemoselectivity (avoiding side reactions)—is a primary goal in synthetic design.

Substituent Effects: The electronic nature of substituents on the aromatic ring can direct the cyclization. Electron-withdrawing groups can influence the acidity of adjacent protons and the nucleophilicity of reacting groups, thereby affecting which bond is formed preferentially. Conversely, electron-donating groups can enhance the nucleophilicity of an amino group, potentially accelerating the desired cyclization arkat-usa.orgnih.gov.

Directing Groups: In syntheses starting from substituted benzenes, ortho-directing groups can be used to ensure the correct placement of the reacting moieties, leading to a specific isomer. Nucleophilic aromatic substitution approaches, for example, offer excellent regioselectivity smolecule.com.

Reaction Conditions: The choice of solvent and catalyst can steer the reaction towards a particular product. In some photocatalytic systems, water has been shown to provide the best yields, highlighting the role of the solvent in the reaction mechanism nih.gov. The choice of a specific copper or palladium catalyst can favor one cyclization pathway over another, influencing the final isomeric product.

The table below outlines key factors that influence the selectivity of reactions forming the benzoisothiazole scaffold.

FactorInfluence on SelectivityExample/ObservationReference
Substituent ElectronicsAffects nucleophilicity and electrophilicity of reaction sites, directing cyclization.Oxidative cyclization proceeds smoothly with electron-donating groups on the N-phenyl ring of an amidine moiety. arkat-usa.org
Steric HindranceCan favor the formation of a less sterically hindered isomer or product.Reactions with bulky reagents like isopropyl alcohol may require longer reaction times due to steric factors. beilstein-journals.org
Catalyst ChoiceDifferent metals (e.g., Cu vs. Pd) can favor different mechanistic pathways (e.g., oxidative addition vs. reductive elimination).Copper(I) and (II) salts are particularly effective for N-S/C-S bond formation in specific substrates. arkat-usa.org
SolventCan influence reactant solubility, stabilize transition states, and participate in the reaction mechanism.In some visible-light-promoted syntheses, water was found to be the optimal solvent for achieving high yields. nih.gov
Leaving GroupIn nucleophilic aromatic substitution routes, the choice of leaving group (e.g., F vs. Cl) affects reaction rates and conditions.Fluoride displacement strategies under optimized conditions can provide excellent regioselectivity. smolecule.com

Structure Activity Relationship Sar Studies of Benzo C Isothiazol 4 Amine Derivatives

Systematic Examination of Substituent Effects on Biological Activity

There is currently a lack of published studies that systematically examine the effects of various substituents on the biological activity of the Benzo[c]isothiazol-4-amine core. In a typical SAR study, researchers would synthesize a library of analogues by adding different chemical groups (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the molecule's core structure. These analogues would then be tested in biological assays to determine how each substituent influences a specific activity, such as enzyme inhibition or receptor binding. This data, often presented in tabular form correlating structure with activity (e.g., IC50 or EC50 values), is fundamental to identifying key pharmacophoric features. The absence of such data for this compound prevents the creation of a detailed analysis or corresponding data tables for this section.

Positional Isomerism and its Influence on Molecular Recognition

The influence of positional isomerism—altering the location of a substituent on the molecular scaffold—is a critical aspect of SAR that profoundly impacts how a molecule is recognized by its biological target. The specific three-dimensional arrangement of atoms and functional groups determines the molecule's ability to fit into a binding site and form key interactions (e.g., hydrogen bonds, hydrophobic interactions). Studies on other heterocyclic compounds have shown that moving a functional group, even by a single position, can dramatically alter or abolish biological activity. However, research comparing the biological activities of different positional isomers of substituted this compound derivatives has not been found in the available literature, making it impossible to analyze its influence on molecular recognition.

Scaffold Modifications and Bioisosteric Replacements

Scaffold modification (or scaffold hopping) and the use of bioisosteric replacements are advanced strategies in drug design aimed at improving a compound's properties or discovering novel chemical entities with similar biological activity. Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and can elicit a broadly similar biological response. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability or cell permeability while retaining the necessary acidic character for biological interaction. There are no available studies detailing attempts to modify the core Benzo[c]isothiazole (B8754907) structure or apply bioisosteric replacements to the 4-amine group or other parts of the this compound molecule. Such research would be essential for understanding the structural requirements of this scaffold for any potential biological activity.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and orbital energies, which in turn dictate the molecule's behavior in chemical reactions.

For derivatives of the closely related benzothiazole (B30560) scaffold, DFT studies have been used to determine key electronic characteristics. mdpi.com Such analyses typically involve the calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Reactivity descriptors derived from these calculations, such as chemical hardness (η), softness (σ), electronic chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. mdpi.com For instance, studies on substituted benzothiazoles have shown that electron-withdrawing or -donating groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. mdpi.com While specific data for Benzo[c]isothiazol-4-amine is not available in the reviewed literature, these established methodologies would be directly applicable to elucidate its electronic nature.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability.
HOMO-LUMO Energy GapΔECorrelates with chemical reactivity and kinetic stability.
Chemical HardnessηMeasures resistance to change in electron distribution.
Electrophilicity IndexωQuantifies the propensity of a species to accept electrons.

This table outlines standard descriptors used in quantum chemical analyses.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a biological target, such as a protein or enzyme.

In the context of related benzothiazole and benzo[d]isothiazole derivatives, molecular docking has been instrumental in identifying potential biological targets and explaining observed activities. For example, docking studies on novel benzo[d]isothiazole derivatives have been used to investigate their interactions with the COX-2 enzyme, providing insights into their anti-inflammatory potential. bepls.com Similarly, various benzothiazole analogs have been docked against targets like GABA-aminotransferase inhibitors, DNA gyrase, and the p56lck enzyme to explore their potential as anticonvulsant, antimicrobial, and anticancer agents, respectively. researchgate.netresearchgate.netbenthamscience.com

These simulations reveal crucial information about ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. The docking score, a numerical value representing the binding affinity, helps in ranking potential drug candidates. Although specific docking studies for this compound were not identified, this powerful predictive tool is essential for hypothesizing its potential therapeutic applications by modeling its interaction with various validated drug targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

QSAR studies have been successfully applied to various classes of benzothiazole derivatives. These models typically use a range of descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. For a series of benzothiazole derivatives acting as p56lck inhibitors, QSAR models identified subdivided surface area and partial charges as major contributing descriptors for activity. benthamscience.com Another study on benzothiazole derivatives with H3-receptor affinity highlighted the importance of lipophilicity and steric factors in determining biological potency. nih.gov

The predictive power of a QSAR model is assessed through statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust and validated QSAR model serves as a valuable tool for guiding the design and optimization of lead compounds. While a specific QSAR model for this compound derivatives is not documented in the available literature, the methodology provides a clear framework for future studies to predict the biological activities of its analogs.

Table 2: Common Descriptors in QSAR Studies

Descriptor TypeExamplesInformation Encoded
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesElectron distribution and reactivity
Steric Molecular weight, Molar refractivity, Surface area, VolumeSize and shape of the molecule
Hydrophobic LogP (Partition coefficient)Lipophilicity and membrane permeability
Topological Connectivity indices (e.g., Kier & Hall indices)Molecular branching and structure

This table lists common descriptor types used to build predictive QSAR models.

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a response.

Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, significantly narrows down the number of compounds for experimental testing.

For a set of benzothiazole-based p56lck inhibitors, a six-point pharmacophore hypothesis (AADHRR) was developed, comprising two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). thaiscience.info This model was subsequently used to build a 3D-QSAR model and demonstrated good predictive ability for the activity of test set molecules. thaiscience.info Such an approach allows for the identification of structurally diverse compounds that retain the key interaction features required for biological activity. This methodology could be effectively applied to a series of active this compound analogs to discover new chemical entities with similar pharmacological profiles.

Exploration of Biological Activities and Applications of Benzo C Isothiazol 4 Amine and Its Analogues in Vitro Investigations

Antimicrobial and Antifungal Activity Studies (In Vitro)

The antimicrobial properties of benzothiazole (B30560) derivatives, structurally related to benzo[c]isothiazol-4-amine, have been a significant area of research. These compounds have demonstrated notable efficacy against a range of bacterial and fungal pathogens in vitro.

A series of sulphonamide derivatives incorporating a benzothiazole nucleus were synthesized and evaluated for their antibacterial and antifungal activities. The in vitro assays demonstrated that these compounds exhibited significant activity against Bacillus subtilis, Escherichia coli, and the fungal pathogen Candida albicans. arkat-usa.org Similarly, thiazolidinone derivatives of benzothiazole have shown promising antibacterial action. Certain analogues were found to be particularly active against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like streptomycin (B1217042) and ampicillin. semanticscholar.org Further studies on thiazolidinone-based benzothiazoles revealed MIC values ranging from 0.12 to 0.75 mg/mL and Minimum Bactericidal Concentrations (MBC) from 0.25 to over 1.00 mg/mL against a panel of bacteria. nih.gov Another study highlighted a compound that was particularly effective against P. aeruginosa, with an MIC of 0.10 mg/mL and an MBC of 0.12 mg/mL. nih.gov

The antifungal potential of benzothiazole derivatives has also been well-documented. Benzothiazole-hydrazone derivatives were assessed for their in vitro antifungal activity against several Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilopsis. nih.gov One of the most potent derivatives displayed a significant inhibitory effect against Candida krusei, with a MIC50 value of 1.95 µg/mL. nih.gov Other research has shown that certain benzimidazole (B57391) and benzotriazole (B28993) derivatives, which share structural similarities, also possess considerable antifungal effects against various Candida species at concentrations ranging from 0.5 to 256 μg/ml. mdpi.com The fungicidal properties of some benzothiazole derivatives, such as 2-thiocyanomethylthio-benzothiazole (TCMTB-60), are utilized in preventing fungal attacks on the skin. researchgate.net

Compound ClassTest OrganismActivity MetricResultReference
Thiazolidinone-based benzothiazolesPseudomonas aeruginosaMIC0.10 mg/mL nih.gov
Thiazolidinone-based benzothiazolesPseudomonas aeruginosaMBC0.12 mg/mL nih.gov
Benzothiazole-hydrazone derivativesCandida kruseiMIC501.95 µg/mL nih.gov
Benzimidazole derivativesCandida speciesMIC Range0.5-256 µg/ml mdpi.com
Thiazolidinone derivatives of benzothiazolePseudomonas aeruginosa, Escherichia coliMIC0.09–0.18 mg/ml semanticscholar.org

Antiviral Activity Research (In Vitro Cellular Models)

Analogues of this compound have been investigated for their potential as antiviral agents in various in vitro cellular models. These studies have demonstrated activity against a diverse range of viruses, including both RNA and DNA viruses.

Specifically, benzo[d]isothiazole and benzothiazole analogues containing Schiff bases have been evaluated for their in vitro activity against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov While a methyl derivative of benzo[d]isothiazole showed an EC50 value greater than 5 µM, other hybrid benzothiazolyl analogues have displayed remarkable in vitro anti-HIV potential without a specific mechanism of action being identified. nih.gov Further research into isothiazole (B42339) derivatives has revealed their effectiveness against HIV-1 (IIIB strain) and HIV-2 (ROD strain). nih.gov

Beyond retroviruses, these compounds have shown a broader spectrum of antiviral activity. Certain isothiazole derivatives exhibited high selectivity indexes against Poliovirus 1 and Echovirus 9. nih.gov One particular compound, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against rhinoviruses 2, 39, 86, and 89, as well as Coxsackie B1 and measles virus. nih.gov Additionally, benzothiazolyl-coumarin conjugates have been identified as potential inhibitors of Hepatitis C Virus (HCV) replication, with a methoxy-substituted analogue showing an EC50 of 29 µM. nih.gov Another benzothiazole derivative was found to inhibit HCV RNA-dependent RNA polymerase (RdRp) and HCV RNA replication in a dose-dependent manner, with an EC50 of 8 ± 0.5 µM. nih.gov

Compound ClassVirusActivity MetricResultReference
Benzo[d]isothiazole methyl derivativeHIV-1EC50> 5 µM nih.gov
Benzothiazolyl-coumarin conjugateHCVEC5029 µM nih.gov
2-(4-nitroanilino)-6-methylbenzothiazoleHCVEC508 ± 0.5 µM nih.gov

Antiproliferative and Antitumor Activity Assessments (In Vitro Cell Lines)

The antiproliferative and antitumor activities of this compound analogues have been extensively studied in a wide array of in vitro cancer cell line models. These investigations have consistently demonstrated the potent cytotoxic effects of these compounds against various human tumors.

A series of benzothiazole derivatives bearing piperazino-arylsulfonamides and arylthiol analogues were evaluated for their antiproliferative activity against a large panel of human tumor-derived cell lines. Several compounds emerged as potent analogues, exhibiting activity against cell lines derived from both haematological and solid tumors, with CC50 values ranging from 8 to 24 µM. cncb.ac.cn Fluorinated 2-(4-aminophenyl)benzothiazoles have shown particularly potent cytotoxicity, with GI50 values less than 1 nM in sensitive human breast cancer cell lines such as MCF-7 and MDA 468. researchgate.net However, these compounds were inactive against PC-3 prostate cancer cells and nonmalignant HBL 100 breast cells, indicating a degree of selectivity. researchgate.net

Further studies on phenylacetamide derivatives containing the benzothiazole nucleus revealed a marked reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines. mdma.chmdpi.com One derivative, in particular, demonstrated a greater antiproliferative effect and a higher selectivity index against cancer cells. mdma.chmdpi.com The mechanisms underlying these antiproliferative effects have also been explored. Benzothiazole-based derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer types, including cervical, pancreatic, and hepatocellular carcinoma. semanticscholar.org For instance, 2-substituted benzothiazole compounds were found to reduce the cell viability of hepatocarcinoma cells, cause cellular damage, and induce apoptosis. semanticscholar.org

Compound ClassCell Line(s)Activity MetricResultReference
Benzothiazole piperazino-arylsulfonamidesHaematological and solid tumor linesCC508-24 µM cncb.ac.cn
Fluorinated 2-(4-aminophenyl)benzothiazolesMCF-7, MDA 468 (Breast Cancer)GI50< 1 nM researchgate.net
Phenylacetamide benzothiazole derivativesParaganglioma and Pancreatic Cancer-Marked viability reduction at low µM mdma.chmdpi.com
KC12 (Benzothiazole derivative)MDA-MB-231 (Breast Cancer)IC506.13 µM nih.gov
KC21 (Benzothiazole derivative)MDA-MB-231 (Breast Cancer)IC5010.77 µM nih.gov
KC30 (Benzothiazole derivative)MDA-MB-231 (Breast Cancer)IC5012.86 µM nih.gov

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

Derivatives of this compound have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders and diabetes.

In the context of Alzheimer's disease, novel benzothiazole derivatives have been synthesized and evaluated for their inhibitory effects on key enzymes. Several compounds displayed significant activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). mdpi.com One particularly active derivative exhibited IC50 values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B, suggesting its potential as a dual enzyme inhibitor. mdpi.com The inhibitory activities of these compounds against cholinesterase enzymes were evaluated using the modified Ellman's spectrophotometric method in vitro. semanticscholar.org

Thiazolidinone-based benzothiazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. In vitro studies demonstrated that almost all synthesized derivatives showed excellent to good inhibitory activity against α-amylase, with IC50 values ranging from 2.10 ± 0.70 to 37.50 ± 0.70 μM. nih.gov Similarly, for α-glucosidase, the IC50 values ranged from 3.20 ± 0.05 to 39.40 ± 0.80 μM. nih.gov Furthermore, other benzothiazole derivatives have been screened for their in vitro tyrosinase inhibitory activity, with some compounds showing excellent inhibition with IC50 values as low as 8.6 ± 0.2 µM, which is more potent than the standard inhibitor, kojic acid.

Compound ClassEnzymeActivity MetricResultReference
Benzothiazole derivative (4f)Acetylcholinesterase (AChE)IC5023.4 ± 1.1 nM mdpi.com
Benzothiazole derivative (4f)Monoamine Oxidase-B (MAO-B)IC5040.3 ± 1.7 nM mdpi.com
Thiazolidinone-based benzothiazolesα-AmylaseIC50 Range2.10 ± 0.70 to 37.50 ± 0.70 μM nih.gov
Thiazolidinone-based benzothiazolesα-GlucosidaseIC50 Range3.20 ± 0.05 to 39.40 ± 0.80 μM nih.gov
Benzothiazole derivative (13)TyrosinaseIC508.6 ± 0.2 µM

Receptor Binding Affinity Profiling (In Vitro Radioligand Binding Assays)

The interaction of this compound analogues with various receptors has been characterized through in vitro radioligand binding assays, revealing affinities for several key neurological targets. These studies are crucial for understanding the pharmacodynamics of these compounds and their potential therapeutic applications in central nervous system disorders.

A series of benzothiazole-based ligands were synthesized and evaluated for their binding affinities to dopamine (B1211576) D2 and D3 receptors. nih.gov These compounds demonstrated antagonist affinities in the low nanomolar range at both receptor subtypes. nih.gov For example, one compound exhibited high dual affinity with Ki values of 2.8 ± 0.8 nM for the human dopamine D2S receptor (hD2SR) and 3.0 ± 1.6 nM for the human dopamine D3 receptor (hD3R). Another analogue also showed high affinity with Ki values of 3.2 ± 0.4 nM and 8.5 ± 2.2 nM for hD2SR and hD3R, respectively.

The binding of benzothiazole derivatives to other receptors has also been investigated. A quantitative structure-activity relationship (QSAR) study was performed on benzothiazole derivatives of thioperamide (B1682323) to evaluate their H3-receptor affinity using competitive binding assays on rat cortex synaptosomes with the radioligand N alpha-[3H]methylhistamine. nih.gov Additionally, compounds containing a 2-oxo-2H-pyrimido[2,1-b]benzothiazole ring system were found to inhibit [3H]-Ro 15-1788 binding to rat brain membranes, indicating an interaction with the GABAA/benzodiazepine (B76468) receptor complex. researchgate.net The potency of these compounds was in the low micromolar range. researchgate.net Radioligand binding assays are a powerful tool for determining the affinity of newly synthesized ligands for receptors like the benzodiazepine receptor. nih.gov

Compound ClassReceptorActivity MetricResultReference
Benzothiazole-based ligand (Compound 9)Dopamine D2S Receptor (hD2SR)Ki2.8 ± 0.8 nM
Benzothiazole-based ligand (Compound 9)Dopamine D3 Receptor (hD3R)Ki3.0 ± 1.6 nM
Benzothiazole-based ligand (Compound 10)Dopamine D2S Receptor (hD2SR)Ki3.2 ± 0.4 nM
Benzothiazole-based ligand (Compound 10)Dopamine D3 Receptor (hD3R)Ki8.5 ± 2.2 nM
2-Oxo-2H-pyrimido[2,1-b]benzothiazolesBenzodiazepine Binding SiteIC50< 10 µmol/l researchgate.net

Investigations into Other Biological Targets and Pathways

In addition to their well-defined antimicrobial, antiviral, antiproliferative, enzyme inhibitory, and receptor binding activities, analogues of this compound have been shown to modulate other significant biological targets and signaling pathways in vitro. These findings further underscore the diverse pharmacological profile of this class of compounds.

One area of investigation has been the anti-inflammatory potential of benzothiazole derivatives. Studies on 2-substituted benzo[d]thiazole derivatives in HepG2 hepatocellular carcinoma cells have demonstrated that these compounds can suppress the activation of the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway. semanticscholar.org This pathway is critically involved in the development of hepatocellular carcinoma, suggesting a dual role for these compounds in both anticancer and anti-inflammatory responses. semanticscholar.org

The benzo[d]isothiazole scaffold has been identified as a core structure in potent inhibitors of multiple biological targets and pathways. For instance, a benzo[d]isothiazole C-glucoside has been shown to inhibit the activity of the sodium-glucose co-transporter 2 (SGLT2), a target for the treatment of type 2 diabetes. Another benzo[d]isothiazole-based compound has been reported as a highly potent and selective positive allosteric modulator for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which is a promising therapeutic target for Parkinson's disease. arkat-usa.org Furthermore, in silico and in vitro studies of benzothiazole-isothiourea derivatives have identified them as multi-target compounds for Alzheimer's disease, with the potential to inhibit both acetylcholinesterase and Aβ1-42 aggregation.

Derivatization and Functionalization of the Benzoisothiazole Nucleus

Introduction of Diverse Functional Groups to Modify Properties

The modification of the benzo[c]isothiazole (B8754907) core is crucial for tuning its physicochemical and biological properties. Research has demonstrated the successful introduction of several functional groups at various positions on the heterocyclic and benzene (B151609) rings.

A significant advancement in this area is the synthesis of Benzo[c]isothiazole 2-oxides . A modular and efficient approach using a copper-catalyzed intramolecular C–N cross-coupling reaction has been developed. dntb.gov.uathieme-connect.com This method demonstrates good substrate scope and provides high yields (up to 95%), highlighting its potential for creating a diverse library of these derivatives for the pharmaceutical and chemical industries. dntb.gov.uathieme-connect.com The reaction is scalable and tolerates a range of substituents on the aromatic ring, including halogens, which can be used for further modifications like Suzuki cross-coupling reactions. thieme-connect.com

Direct substitution on the benzo[c]isothiazole ring has led to the creation of various derivatives. Specific examples from the scientific literature and chemical databases include compounds with nitro, amino, and ester functionalities. For instance, 3-Amino-5-nitro-2,1-benzisothiazole is a known compound, demonstrating that the nucleus can be functionalized with both electron-withdrawing (nitro) and electron-donating (amino) groups. biosynth.comcas.org

Further studies have explored other substitutions, leading to the preparation of compounds such as 3-ethylacetate and 3-methoxy derivatives. nih.govcdnsciencepub.com The introduction of these groups provides handles for further synthetic transformations and allows for the systematic investigation of structure-activity relationships. Biological evaluations of these derivatives have been conducted to assess their antimicrobial and genotoxic properties. nih.gov

The table below summarizes some of the functionalized Benzo[c]isothiazole derivatives reported in the literature.

Derivative ClassSpecific ExamplesSynthetic Approach HighlightReference
OxidesBenzo[c]isothiazole 2-oxidesCopper-catalyzed intramolecular C–N cross-coupling dntb.gov.uathieme-connect.com
Amino Derivatives3-Amino-5-nitro-2,1-benzisothiazoleSynthesis from substituted precursors biosynth.comcas.orgnih.gov
Nitro Derivatives3-Amino-5-nitro-2,1-benzisothiazoleNitration of the benzene ring biosynth.comcas.orgnih.gov
Ester Derivatives3-Ethylacetate-2,1-benzisothiazolesEsterification reactions nih.gov
Ether DerivativesMethyl 3-methoxy-2,1-benzisothiazole-7-thionocarboxylateDerivatization of substituted precursors cdnsciencepub.comresearchgate.net

Synthesis of Fused and Bridged Heterocyclic Systems Containing the Benzoisothiazole Moiety

A comprehensive review of scientific literature did not yield specific examples or synthetic methodologies for the creation of fused or bridged heterocyclic systems originating from the Benzo[c]isothiazole nucleus. Research in this area has predominantly focused on the more common benzo[d]isothiazole and benzothiazole (B30560) isomers.

Development of Hybrid Molecules and Conjugates

A thorough search of the available scientific literature did not reveal specific studies detailing the development of hybrid molecules or conjugates that incorporate the Benzo[c]isothiazole moiety. The design and synthesis of such molecules are well-documented for other isomers like benzothiazole, but corresponding research on the Benzo[c]isothiazole core is not presently available.

Advanced Structural Characterization Techniques for Benzoisothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of benzoisothiazole derivatives in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) techniques, chemists can map the complete atomic connectivity of the molecule.

Detailed NMR studies on various benzo[d]isothiazole derivatives have demonstrated the power of this technique. nih.govresearchgate.net One-dimensional spectra (¹H and ¹³C) provide initial information on the chemical environment of each nucleus. For instance, in ¹H NMR, the chemical shifts (δ) of protons on the aromatic ring provide clues about their electronic environment, and coupling constants (J) reveal their spatial relationships with neighboring protons. uq.edu.au

To resolve ambiguities and confirm the structure, 2D NMR experiments are employed. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it reveals long-range correlations (typically over two or three bonds) between protons and carbons, allowing for the unambiguous assignment of quaternary carbons and the definitive connection of different molecular fragments. nih.govresearchgate.net These combined techniques enable a complete and confident assignment of all proton and carbon resonances in the benzoisothiazole scaffold. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Benzoisothiazole Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4 7.71 (d, J = 8.4 Hz) -
H-5 7.38 (m) -
H-6 7.60 (m) -
H-7 7.93 (d, J = 8.4 Hz) -
C-3a - 120.0
C-4 - 129.0
C-5 - 124.1
C-6 - 129.4
C-7 - 117.4
C-7a - 148.6

Note: Data presented is illustrative for a related benzoisothiazole derivative to demonstrate typical chemical shift ranges. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For benzoisothiazole derivatives, high-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. beilstein-journals.org

When a molecule is ionized in the mass spectrometer, typically through methods like electrospray ionization (ESI) or electron impact (EI), it forms a molecular ion (M⁺). wikipedia.orgmiamioh.edu This ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. wikipedia.org

The fragmentation of the benzoisothiazole ring system is influenced by the inherent stability of the aromatic structure and the presence of the weaker N-S bond. Common fragmentation pathways can involve the cleavage of this bond and subsequent rearrangements. libretexts.org The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques where specific ions are isolated and further fragmented, allows researchers to piece together the molecular structure and confirm the identity of the compound. spectroscopyonline.comlcms.cz For example, the mass spectrum of the parent benzothiazole (B30560) shows a prominent molecular ion peak and key fragments corresponding to the loss of sulfur-containing moieties. massbank.eu

Table 2: Key Mass Spectrometry Data for Benzothiazole

Ion Type m/z (mass-to-charge ratio) Tentative Formula
[M+H]⁺ 136.0223 C₇H₆NS⁺
Fragment 109.0084 C₆H₅S⁺
Fragment 82.9967 C₄H₃S⁺

Note: Data from the closely related benzothiazole is used to illustrate typical fragmentation. massbank.eu

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and mathematically analyzed to generate a 3D model of the electron density, from which the positions of the atoms can be determined. researchgate.net

For benzoisothiazole derivatives, X-ray crystallography has been used to confirm the planar nature of the fused ring system and to study intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice. medwinpublishers.comiucr.org For example, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine revealed that the benzothiazole and adjacent chromene ring systems were nearly coplanar, with a short intramolecular S···N contact distance of 2.7570 Å. iucr.org This level of detail is crucial for understanding the molecule's physical properties and its interactions in a biological or material context.

Table 3: Illustrative Crystallographic Data for a Benzothiazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) 98.76

Note: Data is for a representative derivative to showcase the type of information obtained from X-ray analysis. iucr.org

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Property Probing

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic properties of conjugated molecules like Benzo[c]isothiazol-4-amine. This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). mdpi.com

The UV-Vis spectrum of a benzoisothiazole derivative typically shows characteristic absorption bands related to the electronic transitions within the aromatic and heterocyclic ring system. dergipark.org.trresearchgate.net The position of the maximum absorption wavelength (λₘₐₓ) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure, including the extent of conjugation and the presence of substituent groups. researchgate.net Electron-donating groups (like the -NH₂ in this compound) or electron-withdrawing groups attached to the ring system can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, providing valuable information about the electronic nature of the molecule. researchgate.net

Table 4: Representative UV-Vis Absorption Data for Benzothiazole Derivatives in Chloroform

Compound λₘₐₓ 1 (nm) λₘₐₓ 2 (nm)
BTPCP Derivative 324 382

Note: Data from a novel benzothiazole derivative (BTPCP) is presented to illustrate typical absorption wavelengths. dergipark.org.tr

Future Research Directions and Unexplored Avenues in Benzo C Isothiazol 4 Amine Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic efforts for Benzo[C]isothiazol-4-amine and its derivatives should prioritize green chemistry principles, focusing on high efficiency, reduced waste, and the use of sustainable materials. nih.gov While traditional multi-step syntheses often involve harsh conditions and toxic reagents, modern methodologies applied to related heterocycles offer a promising blueprint for cleaner production. researchgate.net

Key areas for exploration include:

Catalyst Innovation : The development of recyclable and heterogeneous catalysts is crucial. bohrium.com Systems like magnetic nanoparticles (e.g., Fe₃O₄-based) or metal-organic frameworks (MOFs) could facilitate easier separation and reuse, minimizing waste. researchgate.netjocpr.com For instance, copper-catalyzed condensation reactions have proven effective for synthesizing 2-substituted benzothiazoles and could be adapted. organic-chemistry.org The use of inexpensive and reusable catalysts such as graphitic carbon nitride (g-C₃N₄) under visible-light irradiation represents a metal-free alternative that proceeds in ambient conditions. organic-chemistry.org

Electrochemical Synthesis : As a powerful tool in green organic synthesis, electricity can replace conventional chemical oxidants. nih.gov Electrochemical methods, which have been successfully used to create benzo[d]isothiazol-3(2H)-ones and benzothiazoles via intramolecular N–S or C-S bond formation, present a significant opportunity. nih.govresearchgate.netrsc.org These reactions are often performed under mild, oxidant-free conditions and can generate hydrogen gas as the only byproduct, enhancing their sustainability. nih.gov

C-H Functionalization : Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov Palladium/copper co-catalyzed C-H bond functionalization has been used to create complex benzobisthiazole derivatives and could be investigated for directly adding functional groups to the this compound core. nih.govacs.org

Sustainable Solvents : Moving away from volatile organic compounds towards greener solvents like water, glycerol, or bio-based solvents such as diethyl carbonate is a key goal. researchgate.net Catalyst-free reactions in aqueous media or under solvent-free conditions have been reported for related heterocycles and should be explored. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Methodology Catalyst Type Solvent Key Advantages Relevant Precedent
Heterogeneous Catalysis Recyclable (e.g., SnP₂O₇, g-C₃N₄) Ethanol / Solvent-free Reusability, reduced waste, metal-free options, mild conditions. organic-chemistry.orgmdpi.com Synthesis of 2-substituted benzothiazoles. organic-chemistry.orgmdpi.com
Electrochemical Synthesis Catalyst-free / Electrolyte-supported Acetonitrile / Isopropyl alcohol External oxidant-free, high atom economy, H₂ as byproduct, mild conditions. nih.govresearchgate.net Synthesis of benzo[d]isothiazol-3(2H)-ones. nih.govresearchgate.net
C-H Functionalization Transition Metal (Pd/Cu) Toluene High atom economy, avoids pre-functionalization, direct derivatization. nih.govnih.gov Synthesis of benzobisthiazole derivatives. nih.gov
Green Solvent Synthesis Copper Sulfate / Samarium Triflate Water / Glycerol Environmentally benign, low toxicity, often simple work-up. organic-chemistry.org Synthesis of benzothiazole-2-thiols.

Identification of Novel Biological Targets and Therapeutic Applications (In Vitro)

The structural motifs within this compound—a fused aromatic system containing sulfur, nitrogen, and an amino group—are present in numerous biologically active molecules. This suggests that the compound and its derivatives could exhibit a wide range of pharmacological activities. Future research should involve systematic in vitro screening to identify novel biological targets and potential therapeutic uses.

Unexplored avenues for investigation include:

Antiproliferative and Anticancer Activity : Benzothiazole (B30560) derivatives are well-known for their antitumor properties. nih.gov Future studies could screen this compound derivatives against a panel of human cancer cell lines, such as those for lung, breast, and cervical cancer. researchgate.net Key molecular targets to investigate could include protein kinases (e.g., EGFR) and enzymes involved in cancer cell metabolism.

Antimicrobial and Antifungal Activity : Given the prevalence of the benzothiazole scaffold in antimicrobial agents, new derivatives of this compound should be evaluated for their efficacy against pathogenic bacteria and fungi, including drug-resistant strains. researchgate.net Assays could also explore activity against biofilms, which are a significant challenge in clinical settings. researchgate.net

Neurological and CNS Activity : The benzo[d]isothiazole fragment is a core component of several antipsychotic drugs, including ziprasidone (B1663615) and lurasidone. arkat-usa.org Furthermore, derivatives have been identified as positive allosteric modulators of the mGlu4 receptor, a promising target for Parkinson's disease. arkat-usa.org Therefore, screening this compound derivatives for activity at central nervous system (CNS) receptors is a logical next step.

Enzyme Inhibition : The isothiazole (B42339) ring can interact with key enzymes in pathogenic organisms. For example, 2-phenyl benzo[d]isothiazol-3(2H)-ones are nanomolar inhibitors of the IspD enzyme in Plasmodium spp., making them potential antimalarial agents. arkat-usa.org A focused screening of this compound derivatives against essential enzymes in parasites, viruses, and bacteria could reveal novel inhibitors.

Table 2: Potential Biological Targets for In Vitro Investigation

Target Class Specific Example(s) Potential Therapeutic Area Rationale Based on Related Compounds
Protein Kinases Epidermal Growth Factor Receptor (EGFR) Oncology Benzothiazole derivatives show antitumor activity. nih.gov
Metabolic Enzymes IspD (MEP Pathway Enzyme) Antimalarial Benzo[d]isothiazol-3(2H)-ones inhibit Plasmodium IspD. arkat-usa.org
CNS Receptors mGlu4 Receptor Parkinson's Disease Benzo[d]isothiazole is a scaffold for mGlu4 modulators. arkat-usa.org
Bacterial Enzymes DNA Gyrase, Leucyl-tRNA synthetase Antibacterial Oxaborole and benzothiazole derivatives show antibacterial action.
Fungal Targets Biofilm Formation Pathways Antifungal Benzothiazole hybrids show potent antibiofilm activity against Candida. researchgate.net

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties, binding affinities, and potential toxicities before synthesis. Applying these methods to this compound can guide the rational design of derivatives with enhanced activity and optimized pharmacokinetic profiles.

Future computational research should focus on:

Density Functional Theory (DFT) Studies : DFT calculations can be used to analyze the fundamental electronic properties of the this compound scaffold. This includes determining the optimized molecular geometry, distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide insight into the molecule's reactivity and stability.

Molecular Docking : Once a biological target is identified through in vitro screening, molecular docking simulations can predict the binding modes and affinities of novel this compound derivatives within the target's active site. This allows for the virtual screening of large libraries of compounds and helps prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a series of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of unsynthesized compounds, guiding further lead optimization.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. This early-stage assessment helps to eliminate compounds with poor drug-like properties, saving significant time and resources.

Table 3: Application of Computational Methods for Lead Optimization

Computational Method Objective Predicted Parameters Impact on Drug Design
Density Functional Theory (DFT) Characterize electronic structure and reactivity. HOMO-LUMO gap, molecular electrostatic potential (MEP), charge distribution. Identifies reactive sites for synthesis and potential pharmacophoric interactions.
Molecular Docking Predict binding mode and affinity to a biological target. Binding energy (kcal/mol), hydrogen bonds, hydrophobic interactions. Prioritizes compounds for synthesis; explains structure-activity relationships.
QSAR Correlate chemical structure with biological activity. Predictive equations for IC₅₀ or EC₅₀ values. Guides the design of more potent analogues by identifying key functional groups.
ADMET Modeling Predict pharmacokinetic and toxicity profiles. Solubility, permeability, metabolic stability, potential toxicities. Early identification and elimination of candidates with poor drug-like properties.

Integration with Materials Science and Catalysis Research

The unique electronic and structural properties of this compound make it an intriguing candidate for applications beyond medicinal chemistry, particularly in materials science and catalysis. These avenues remain almost entirely unexplored and represent a significant opportunity for innovative research.

Promising directions for future investigation include:

Organic Electronics : Aromatic amines and sulfur-containing heterocycles are common building blocks for organic electronic materials. The this compound core could be explored as a monomer for the synthesis of novel conductive polymers or as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-rich nature may impart useful charge-transport properties. Research into the synthesis of benzobisthiazole derivatives has highlighted their utility in organic electronics. nih.gov

Ligand Development for Catalysis : The nitrogen and sulfur atoms in the isothiazole ring, along with the exocyclic amine, provide multiple potential coordination sites for metal ions. This suggests that this compound and its derivatives could serve as novel ligands in transition metal catalysis. The resulting metal complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions or oxidations.

Functional Dyes and Sensors : The conjugated π-system of this compound suggests it may possess interesting photophysical properties. Derivatization of the amino group could be used to tune its absorption and emission spectra, leading to the development of new functional dyes. Furthermore, the Lewis basic sites could be exploited for the design of chemosensors capable of detecting specific metal ions or anions through changes in their optical or electrochemical signals.

Table 4: Unexplored Applications in Materials and Catalysis

Research Area Proposed Role of this compound Key Properties to Investigate Potential First Steps
Organic Electronics Monomer for electroactive polymers; component in OLEDs. Electrical conductivity, charge mobility, photoluminescence, HOMO/LUMO levels. Electropolymerization studies; synthesis of functionalized derivatives for device fabrication.
Homogeneous Catalysis Novel ligand for transition metal catalysts. Coordination chemistry with metals (e.g., Pd, Cu, Rh), stability of complexes. Synthesis of metal complexes and testing their catalytic activity in benchmark reactions.
Chemosensors Core structure for fluorescent or colorimetric sensors. Changes in absorption/emission spectra upon binding to analytes. Spectroscopic titration with various metal ions to screen for sensing capabilities.

Q & A

Q. What are the primary synthetic routes for preparing Benzo[C]isothiazol-4-amine, and what reaction conditions are critical for success?

this compound derivatives are typically synthesized via cyclocondensation reactions. For example, cyclocondensation of 2-benzothiazolyl guanidine with trifluoroalkenones or ketones under basic conditions yields substituted 2-aminobenzothiazoles. Reaction parameters such as solvent choice (e.g., ethanol or THF), temperature (80–120°C), and catalyst (e.g., triethylamine) significantly influence yield and purity . Characterization via NMR and HRMS is essential to confirm structural integrity .

Q. How can researchers reliably characterize this compound derivatives?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • Melting Point Analysis : To assess purity, with deviations indicating impurities or polymorphism .
  • X-ray Crystallography : For unambiguous structural determination in crystalline derivatives .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized, particularly for complex substituents?

Yield optimization requires systematic screening of:

  • Catalysts : Transition metals (e.g., Pd/C) or organic bases (e.g., DBU) may enhance cyclization efficiency .
  • Reaction Time and Temperature : Prolonged heating (12–24 hours) at 100–120°C improves conversion but risks decomposition .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step syntheses . Parallel microscale reactions (e.g., 0.1 mmol scale) are recommended for rapid parameter testing .

Q. How should researchers address contradictions in bioactivity data for this compound derivatives across studies?

Discrepancies in antimicrobial or anticancer activity (e.g., Entry 3a vs. 3b in ) may arise from:

  • Strain-Specific Responses : Test multiple microbial strains (Gram-positive vs. Gram-negative) or cancer cell lines .
  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) .
  • Structural Isomerism : Confirm the absence of regioisomers via HPLC or chiral chromatography . Meta-analyses of published datasets can identify trends obscured by experimental noise .

Q. What strategies are effective for establishing structure-activity relationships (SARs) in this compound derivatives?

SAR development involves:

  • Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at positions 4, 5, or 6 to modulate electronic effects .
  • Bioisosteric Replacement : Replace the thiazole sulfur with oxygen (benzoxazole analogs) to assess heteroatom impact on activity .
  • 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate steric/electronic properties with bioactivity .

Q. What methodologies are recommended for evaluating the stability of this compound under physiological conditions?

Stability studies should include:

  • pH-Dependent Degradation : Incubate derivatives in buffers (pH 1.2–7.4) and analyze via LC-MS to identify hydrolysis products .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450 enzymes .
  • Photostability Testing : Expose compounds to UV-Vis light and monitor decomposition via spectrophotometry .

Data-Driven Research Considerations

Q. How can researchers leverage existing biological screening data (e.g., ) to prioritize derivatives for further study?

  • Activity Thresholds : Focus on derivatives with MIC ≤ 10 µg/mL (antimicrobial) or IC₅₀ ≤ 20 µM (anticancer) .
  • Selectivity Index (SI) : Compare cytotoxicity against mammalian cells (e.g., HEK293) to identify compounds with therapeutic windows .
  • Cluster Analysis : Group derivatives by substituent patterns (e.g., aryl vs. alkyl) to identify promising scaffolds .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .
  • Single-Crystal X-ray Diffraction : Confirm bond angles and torsional conformations .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen incorporation in heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.